3',3',6',6'-TETRAMETHYL-1,1',2,2',3',4',5',6',7',8'-DECAHYDROSPIRO[INDOLE-3,9'-XANTHENE]-1',2,8'-TRIONE
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Overview
Description
3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple methyl groups and a spiro linkage contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione typically involves the reaction of indole derivatives with xanthene precursors under specific conditions. One common method involves the condensation of indole-3-carbaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the indole or xanthene moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Scientific Research Applications
3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
- 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
Uniqueness
The uniqueness of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione lies in its spiro-connected bicyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5g/mol |
IUPAC Name |
3',3',6',6'-tetramethylspiro[1H-indole-3,9'-2,4,5,7-tetrahydroxanthene]-1',2,8'-trione |
InChI |
InChI=1S/C24H25NO4/c1-22(2)9-15(26)19-17(11-22)29-18-12-23(3,4)10-16(27)20(18)24(19)13-7-5-6-8-14(13)25-21(24)28/h5-8H,9-12H2,1-4H3,(H,25,28) |
InChI Key |
SFCRMOFRELJPRI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C5=C(O2)CC(CC5=O)(C)C)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C5=C(O2)CC(CC5=O)(C)C)C |
Origin of Product |
United States |
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